molecular formula C3H5F2NO3 B2538064 3,3-Difluoro-1-nitro-2-propanol CAS No. 148628-50-6

3,3-Difluoro-1-nitro-2-propanol

Cat. No.: B2538064
CAS No.: 148628-50-6
M. Wt: 141.074
InChI Key: JQGMXHIVZNVQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-1-nitro-2-propanol is a useful research compound. Its molecular formula is C3H5F2NO3 and its molecular weight is 141.074. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

3,3-Difluoro-1-nitro-2-propanol is involved in various chemical reactions and syntheses. For instance, it is used in the Hexafluoro-2-propanol-assisted quick and chemoselective nitro reduction, a methodology that benefits from room temperature conditions and short reaction times, applicable to a wide range of substrates (Chen et al., 2017). Another study discusses the synthesis of gem-difluorinated compounds, starting from commercially available indanone, which includes the key gem-difluorination step accomplished in good yield by treatment of in situ generated bromine fluoride (Zhang et al., 2014).

Radiation Chemistry in Solvent Extraction

In the field of radiation chemistry, this compound plays a role in solvent extraction processes, particularly in the context of nuclear waste solutions. It helps in solvating complexes of metals like cesium and strontium, and its concentration affects extraction efficiency. Its behavior under irradiation is crucial for the design of extraction systems in high-radiation environments (Swancutt et al., 2011).

Applications in Organic Chemistry

The compound also finds utility in various organic chemistry processes. For example, it is involved in the hypervalent iodine/HF reagent-assisted fluorination of functionalized aromatic olefins, where it aids in producing 3,3-difluoro-1,2-diphenyl-1-propanone and other related compounds (Kitamura et al., 2018). Another research highlights its role in a new synthesis method for long-chain 2,2-difluoro-3-hydroxyacids, showcasing a convenient approach marked by the selective cleavage of specific bonds under mild conditions (Jiménez et al., 2005).

Environmental Treatment and Analysis

In environmental science, this compound is studied for its potential in treating wastewater. A study on the mineralization and defluoridation of Tetrafluoro-1-propanol in a novel three-phase fluidized bed reactor indicates its efficiency in mineralizing and removing fluoride ions in wastewater treatment processes (Shih et al., 2013).

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

It is possible that this compound could influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

1,1-difluoro-3-nitropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2NO3/c4-3(5)2(7)1-6(8)9/h2-3,7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGMXHIVZNVQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-ethoxy-2,2-difluoroethanol (60 g, 0.47 mol), CH3NO2 (32.9 g, 0.56 mol) and Na2CO3 (3 g) was stirred at 60° C. for 3 hrs, then at rt overnight. The mixture was diluted with water (40 mL), extracted with tert-butyl methyl ether (200 mL) and the organic layer was dried over Na2SO4 and concentrated under low temperature to give the title compound, which was used for next step directly.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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